Cas no 2411221-44-6 (3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate)
![3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate structure](https://ja.kuujia.com/scimg/cas/2411221-44-6x500.png)
3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate 化学的及び物理的性質
名前と識別子
-
- 3-[(propylcarbamoyl)amino]phenyl sulfurofluoridate
- 1-Fluorosulfonyloxy-3-(propylcarbamoylamino)benzene
- Z3919174436
- 3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate
-
- インチ: 1S/C10H13FN2O4S/c1-2-6-12-10(14)13-8-4-3-5-9(7-8)17-18(11,15)16/h3-5,7H,2,6H2,1H3,(H2,12,13,14)
- InChIKey: MXEJEEGXEJMJOO-UHFFFAOYSA-N
- SMILES: S(=O)(=O)(OC1=CC=CC(=C1)NC(NCCC)=O)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 18
- 回転可能化学結合数: 5
- 複雑さ: 369
- トポロジー分子極性表面積: 92.9
- XLogP3: 1.9
3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7553711-1.0g |
3-[(propylcarbamoyl)amino]phenyl sulfurofluoridate |
2411221-44-6 | 95.0% | 1.0g |
$0.0 | 2025-03-22 |
3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate 関連文献
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
8. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridateに関する追加情報
Comprehensive Overview of 3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate (CAS No. 2411221-44-6): Properties, Applications, and Innovations
3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate (CAS No. 2411221-44-6) is a specialized sulfur-containing compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various industries. This compound, often referred to in abbreviated forms like PCUPSF or Propylcarbamoyl sulfurofluoridate, belongs to a class of organosulfur derivatives known for their versatility in synthetic chemistry and material science.
The molecular structure of 3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate features a sulfurofluoridate moiety linked to a phenyl ring, which is further substituted with a propylcarbamoyl group. This configuration imparts distinct physicochemical properties, including moderate solubility in polar organic solvents and stability under controlled conditions. Researchers have explored its role as a building block in the synthesis of advanced polymers, agrochemicals, and pharmaceutical intermediates.
In the context of current trends, 3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate aligns with the growing demand for sustainable chemical alternatives. As industries seek to reduce environmental footprints, compounds like this are being investigated for their potential in green chemistry applications. For instance, its sulfur-fluorine bond has been studied for catalytic transformations in low-energy synthetic pathways, a topic frequently searched in academic and industrial databases.
Another area of interest is the compound's utility in material science. Recent studies highlight its incorporation into high-performance coatings and adhesives, where its thermal stability and binding properties are advantageous. This resonates with popular search queries such as "innovative materials for industrial coatings" or "heat-resistant polymer additives," reflecting its relevance in cutting-edge research.
From a pharmaceutical perspective, 3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate has been explored as a precursor in the design of bioactive molecules. Its carbamoyl and sulfurofluoridate functionalities offer modularity for drug discovery, particularly in targeting enzyme inhibition. This aligns with trending topics like "next-generation drug scaffolds" and "small-molecule therapeutics," which dominate scientific literature and patent filings.
Safety and handling of 3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate are critical considerations. While not classified as hazardous under standard regulations, proper storage in anhydrous conditions is recommended to prevent hydrolysis. This addresses common user queries about "chemical storage best practices" and "handling sulfur-fluorine compounds."
In summary, 3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate (CAS No. 2411221-44-6) represents a multifaceted compound with applications spanning green chemistry, material engineering, and life sciences. Its evolving role underscores the importance of specialty chemicals in addressing modern technological challenges, making it a subject of ongoing research and commercial interest.
2411221-44-6 (3-[(Propylcarbamoyl)amino]phenyl sulfurofluoridate) Related Products
- 1708268-41-0(6-Methyl-4-morpholin-4-yl-pyrazolo[1,5-a]pyrazine-2-carboxylic acid)
- 1390566-04-7(Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate)
- 736150-08-6(N-(4-bromo-3-methylphenyl)-5,6-dichloropyridine-3-carboxamide)
- 2227718-73-0(rac-(1R,2R)-2-(2,6-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid)
- 108511-97-3(1,2-oxazol-4-amine)
- 1782665-21-7(methyl 3-[(3-formyl-1H-pyrazol-1-yl)methyl]benzoate)
- 1308649-27-5(1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid)
- 65117-65-9(1H-Pyrrole-2-carboxylic acid, 5-(4-bromophenyl)-, ethyl ester)
- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)
- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)




